molecular formula C22H28N2O3S2 B2790817 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1448059-38-8

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2790817
CAS No.: 1448059-38-8
M. Wt: 432.6
InChI Key: QEHGRTBQDBMPHG-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The specific compound you mentioned, “N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide”, has a CAS Number of 1099597-11-1 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a benzyl group, a methylthio group, and a sulfonamide group . The InChI code for this compound is 1S/C17H28N2/c1-3-10-18-13-16-8-11-19 (12-9-16)14-17-7-5-4-6-15 (17)2/h4-7,16,18H,3,8-14H2,1-2H3 .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 260.42 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available literature.

Future Directions

Piperidine derivatives continue to be an area of active research due to their importance in drug design . The development of new synthesis methods and the discovery of new pharmacological applications are potential future directions .

Mechanism of Action

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals

Mode of Action

The exact mode of action of this compound is currently unknown. Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The reaction of such compounds often proceeds via N-B bond formation and the 1,2-metalate shift within the boron-intermediate . More research is required to understand the specific interactions of this compound with its targets.

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Further investigation is needed to determine the exact biochemical pathways affected by this compound.

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can vary widely depending on their specific chemical structure . More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.

Result of Action

Piperidine derivatives are known to have various biological and pharmacological activities

Action Environment

The action of piperidine derivatives can be influenced by various factors, including the presence of other compounds, pH, temperature, and more . More research is needed to understand how environmental factors influence the action of this compound.

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S2/c1-28-22-5-3-2-4-19(22)16-24-11-8-17(9-12-24)15-23-29(25,26)20-6-7-21-18(14-20)10-13-27-21/h2-7,14,17,23H,8-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHGRTBQDBMPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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